Cas no 2639412-73-8 (3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid)
![3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2639412-73-8x500.png)
3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2639412-73-8
- EN300-27731456
- 3-{[(tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid
- 3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid
-
- インチ: 1S/C16H15Cl2NO4S/c1-16(2,3)23-15(22)19-11-7-12(24-13(11)14(20)21)8-4-9(17)6-10(18)5-8/h4-7H,1-3H3,(H,19,22)(H,20,21)
- InChIKey: LKSWYZFLEIWYFN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1)C1=CC(=C(C(=O)O)S1)NC(=O)OC(C)(C)C)Cl
計算された属性
- せいみつぶんしりょう: 387.0098845g/mol
- どういたいしつりょう: 387.0098845g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 475
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- 疎水性パラメータ計算基準値(XlogP): 5.5
3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27731456-1.0g |
3-{[(tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid |
2639412-73-8 | 95.0% | 1.0g |
$928.0 | 2025-03-19 | |
Enamine | EN300-27731456-0.1g |
3-{[(tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid |
2639412-73-8 | 95.0% | 0.1g |
$817.0 | 2025-03-19 | |
Enamine | EN300-27731456-0.5g |
3-{[(tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid |
2639412-73-8 | 95.0% | 0.5g |
$891.0 | 2025-03-19 | |
Enamine | EN300-27731456-5.0g |
3-{[(tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid |
2639412-73-8 | 95.0% | 5.0g |
$2692.0 | 2025-03-19 | |
Enamine | EN300-27731456-2.5g |
3-{[(tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid |
2639412-73-8 | 95.0% | 2.5g |
$1819.0 | 2025-03-19 | |
Enamine | EN300-27731456-10.0g |
3-{[(tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid |
2639412-73-8 | 95.0% | 10.0g |
$3992.0 | 2025-03-19 | |
Enamine | EN300-27731456-0.05g |
3-{[(tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid |
2639412-73-8 | 95.0% | 0.05g |
$780.0 | 2025-03-19 | |
Enamine | EN300-27731456-0.25g |
3-{[(tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid |
2639412-73-8 | 95.0% | 0.25g |
$855.0 | 2025-03-19 |
3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid 関連文献
-
Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acidに関する追加情報
Introduction to 3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid (CAS No. 2639412-73-8) and Its Emerging Applications in Chemical Biology
The compound 3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid, identified by the CAS number 2639412-73-8, represents a significant advancement in the realm of chemical biology and pharmaceutical research. This molecule, featuring a thiophene core substituted with protective groups and halogen atoms, has garnered attention for its structural versatility and potential therapeutic applications. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function and the electron-deficient nature of the 3,5-dichlorophenyl moiety contribute to its unique reactivity and binding properties, making it a valuable scaffold for drug discovery efforts.
In recent years, the exploration of heterocyclic compounds has intensified due to their prevalence in biologically active molecules. Thiophene derivatives, in particular, have been extensively studied for their role in medicinal chemistry. The compound in question combines a thiophene ring with functional groups that enhance its suitability for further derivatization. The Boc-protected amino group serves as a critical handle for subsequent chemical modifications, allowing researchers to introduce diverse pharmacophores while maintaining stability during synthetic processes. This feature is particularly advantageous in multi-step synthetic routes aimed at generating novel lead compounds.
The 3,5-dichlorophenyl substituent introduces electron-withdrawing effects, which can modulate the electronic properties of the thiophene ring. Such modifications are often employed to improve binding affinity to biological targets by optimizing charge distribution and hydrophobic interactions. Furthermore, the dichloro substitution pattern enhances lipophilicity, a key parameter in drug-like properties. These characteristics make 3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid a promising candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Virtual screening techniques, combined with molecular docking studies, have been instrumental in identifying molecules with high binding affinity to target proteins. The structural features of this compound align well with known pharmacophores found in active pharmaceutical ingredients (APIs), suggesting its potential utility in developing new therapeutic agents. For instance, studies have shown that thiophene derivatives can interact with enzymes and receptors involved in metabolic pathways, making them attractive for treating conditions such as cancer and inflammatory diseases.
One of the most compelling aspects of this compound is its versatility as a building block for more complex molecules. The combination of a protected amino group and a reactive carboxylic acid moiety allows for facile coupling reactions with various nucleophiles, enabling the synthesis of peptidomimetics or enzyme inhibitors. Additionally, the presence of halogen atoms facilitates cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in constructing biaryl structures prevalent in many drugs. These synthetic advantages make 3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid an indispensable tool for synthetic chemists.
In clinical research, thiophene-based compounds have demonstrated efficacy across multiple therapeutic areas. For example, some derivatives have shown promise as kinase inhibitors or antiviral agents due to their ability to disrupt protein-protein interactions or inhibit viral replication enzymes. The structural motif present in this compound shares similarities with known bioactive molecules that have successfully transitioned into clinical trials. This precedent underscores its potential as a starting point for developing novel treatments.
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include functional group interconversions, protection-deprotection strategies, and regioselective substitutions on the thiophene ring. Advances in catalytic systems have allowed for more efficient and environmentally benign routes to these complex molecules. For instance, palladium-catalyzed cross-coupling reactions now enable rapid construction of biaryl structures under mild conditions compared to traditional methods.
The role of computational modeling in optimizing synthetic routes cannot be overstated. By predicting reaction outcomes and minimizing trial-and-error experimentation, computational tools have revolutionized drug discovery workflows. In the case of this compound, molecular modeling has been used to guide the selection of optimal reaction conditions and predict the stereochemical outcomes of key transformations. Such insights accelerate the development process and reduce costs associated with experimental synthesis.
Future directions for research on 3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid may include exploring its derivatives as probes for biological mechanisms or developing it into a lead compound through structure-activity relationship (SAR) studies. The flexibility provided by its core structure allows chemists to systematically modify various functional groups while retaining key pharmacological properties. This adaptability is crucial for tailoring compounds to specific biological targets with high precision.
The broader impact of such research extends beyond individual molecules; it contributes to our fundamental understanding of how structural features influence biological activity. By studying compounds like this one, researchers gain insights into ligand-receptor interactions that can inform future drug design strategies across different therapeutic areas.
2639412-73-8 (3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid) 関連製品
- 1806734-00-8(Ethyl 6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-4-carboxylate)
- 1771998-31-2(1-(3-Aminophenyl)-3-(3,3-dimethylbutyl)urea)
- 13893-39-5(2-Decenal, 2-hexyl-)
- 2171682-00-9(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(3-methyloxetan-3-yl)methylcarbamoyl}butanoic acid)
- 107028-32-0(4'-Bromo-2-(4-fluorophenyl)acetophenone)
- 2228265-92-5(3-bromo-2-ethenyl-5-methylthiophene)
- 2229091-22-7(tert-butyl N-3-amino-2-(3-fluoropyridin-2-yl)-2-methylpropylcarbamate)
- 1073428-81-5({imidazo[1,2-a]pyridin-7-yl}methanamine)
- 2231675-49-1((4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine)
- 1282118-47-1(2-(4-methyl-1,3-thiazol-2-yl)ethanamine hydrochloride)




